molecular formula C12H17ClN2 B5143466 N-(2-chlorophenyl)-1-methyl-4-piperidinamine

N-(2-chlorophenyl)-1-methyl-4-piperidinamine

Cat. No. B5143466
M. Wt: 224.73 g/mol
InChI Key: ZZNNFQMJBQLZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-1-methyl-4-piperidinamine, also known as deschloroketamine or DCK, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine, which is widely used in medicine as an anesthetic and analgesic. DCK has been gaining popularity in scientific research due to its unique properties and potential applications.

Mechanism of Action

DCK acts on the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in the brain's excitatory neurotransmission. DCK binds to the receptor and inhibits its activity, leading to a decrease in glutamate release. This results in a reduction of neuronal activity, leading to its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
DCK has been shown to produce dose-dependent effects on the central nervous system. At low doses, it produces mild sedation and analgesia. At higher doses, it can cause dissociative effects, such as a loss of consciousness and out-of-body experiences. DCK has also been shown to affect the cardiovascular system, causing an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

DCK has several advantages for scientific research. It has a high potency and a long duration of action, making it useful for studying the long-term effects of drugs on the brain. However, its dissociative effects can make it difficult to study certain behaviors and cognitive functions. Additionally, its potential for abuse and dependence must be carefully monitored in research settings.

Future Directions

There are several areas of future research for DCK. One area of interest is its potential use in treating substance abuse disorders, particularly cocaine and opioid addiction. Additionally, DCK's antidepressant effects may make it a promising candidate for treating depression and anxiety disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of DCK.

Synthesis Methods

The synthesis of DCK involves the reaction of 2-chloro-2'-nitrobenzophenone and methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to DCK by reacting it with piperidine. The synthesis process has been optimized to produce high yields of pure DCK.

Scientific Research Applications

DCK has been studied extensively for its potential therapeutic applications. It has been found to have anesthetic, analgesic, and antidepressant effects. DCK has also been investigated for its potential use in treating substance abuse disorders, such as cocaine and opioid addiction. Additionally, it has shown promise in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-chlorophenyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNNFQMJBQLZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.